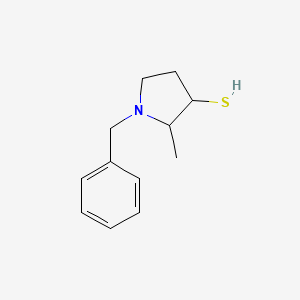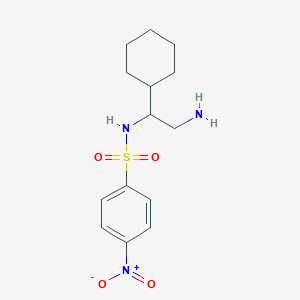
N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, an amino group, and a nitrobenzene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-1-cyclohexylethanol with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: Formation of N-(2-Amino-1-cyclohexylethyl)-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The nitrobenzene sulfonamide moiety is of particular interest for its antimicrobial and anti-inflammatory properties, which could lead to the development of new drugs.
Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, potentially affecting cellular signaling pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
N-(2-Amino-1-cyclohexylethyl)-4-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Amino-1-cyclohexylethyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chloro group instead of a nitro group.
N-(2-Amino-1-cyclohexylethyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form various derivatives, providing a versatile platform for further chemical modifications. Additionally, the combination of the cyclohexyl and sulfonamide groups enhances its potential as a pharmacophore in drug design.
Eigenschaften
Molekularformel |
C14H21N3O4S |
|---|---|
Molekulargewicht |
327.40 g/mol |
IUPAC-Name |
N-(2-amino-1-cyclohexylethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c15-10-14(11-4-2-1-3-5-11)16-22(20,21)13-8-6-12(7-9-13)17(18)19/h6-9,11,14,16H,1-5,10,15H2 |
InChI-Schlüssel |
WCYBWXDKNVNAME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


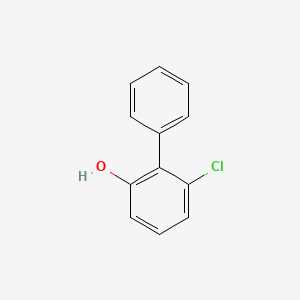
![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)
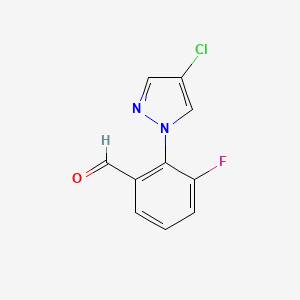

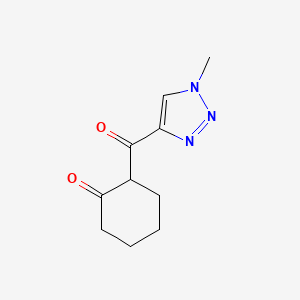
![3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13301536.png)

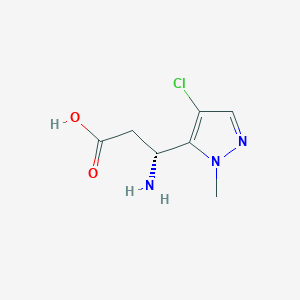
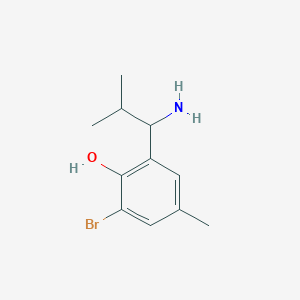

![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![2-{[(4-Cyanophenyl)methyl]amino}acetamide](/img/structure/B13301570.png)
![5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301578.png)
